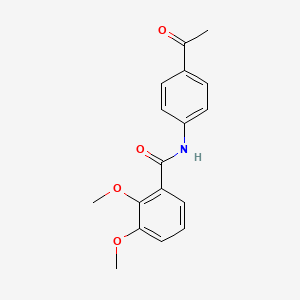

![molecular formula C23H24N4O4 B2464801 N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902048-32-2](/img/structure/B2464801.png)

N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

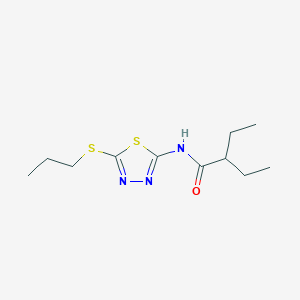

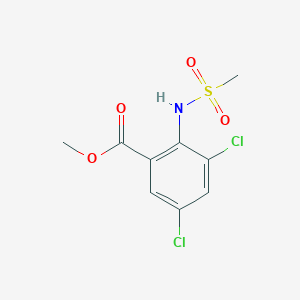

The compound is a complex organic molecule, likely belonging to the class of compounds known as pyrrolopyrimidines. These are polycyclic aromatic compounds containing a pyrrolo[2,3-d]pyrimidine moiety .

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, including the formation of the pyrrolopyrimidine core, followed by various substitutions to add the different functional groups .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present. For example, carboxamide groups can participate in hydrogen bonding and amide bond formation .Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined using various analytical techniques .Scientific Research Applications

1. Kinase Inhibition and Cancer Research

Research has indicated that certain N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivatives serve as potent and selective Met kinase inhibitors. This has implications in cancer treatment, as exemplified by the development of an analogue that demonstrated tumor stasis in a gastric carcinoma model, leading to its advancement into clinical trials (Schroeder et al., 2009).

2. Synthesis and Cytotoxicity Studies

The compound and its derivatives have been synthesized and characterized for their potential cytotoxicity against cancer cells. For instance, certain derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential as chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).

3. Role in Synthesis of Novel Compounds

The structure of this compound has been utilized in synthesizing various novel compounds. These synthetic pathways contribute to the development of new pharmaceuticals and materials with unique properties (Finlander & Pedersen, 1985).

4. Antiviral and Antimicrobial Applications

Some derivatives of this compound have demonstrated antiviral and antimicrobial activities, making them candidates for the development of new drugs targeting infectious diseases. For example, certain pyrimidine derivatives showed significant antifungal activities (Hanafy, 2011).

5. Electromechanical Applications

This compound has also been explored in the field of corrosion inhibition, particularly in protecting metals like copper in saline environments. Such applications are crucial in industrial processes and materials science (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-3-31-17-10-8-16(9-11-17)24-22(28)19-15-18-21(26(19)13-6-14-30-2)25-20-7-4-5-12-27(20)23(18)29/h4-5,7-12,15H,3,6,13-14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDJUIHNFSEKEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)

![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)

![4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid](/img/structure/B2464735.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2464737.png)

![1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2464741.png)